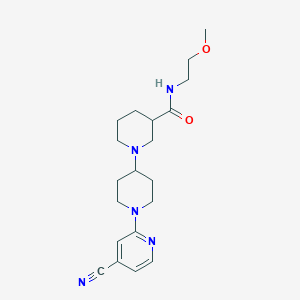

1'-(4-cyanopyridin-2-yl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1'-(4-cyanopyridin-2-yl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide, also known as BPC-157, is a synthetic peptide that has been gaining attention in the scientific community for its potential therapeutic applications. BPC-157 is a pentadecapeptide, meaning it consists of 15 amino acids, and has a molecular weight of 1419.53552 g/mol.

Mécanisme D'action

The exact mechanism of action of 1'-(4-cyanopyridin-2-yl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide is not fully understood, but it is believed to work through several different pathways. This compound has been shown to increase the expression of growth factors, such as vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF), which promote tissue repair and regeneration. It also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. This compound has also been shown to have a protective effect on cells, reducing oxidative stress and promoting cell survival.

Biochemical and Physiological Effects:

This compound has been shown to have a variety of biochemical and physiological effects, including:

- Accelerating the healing of various tissues, including muscle, tendon, ligament, bone, and skin

- Promoting the regeneration of damaged nerve tissue and improving functional recovery after nerve injury

- Reducing inflammation and promoting the production of anti-inflammatory cytokines

- Increasing the expression of growth factors, such as VEGF and FGF, which promote tissue repair and regeneration

- Reducing oxidative stress and promoting cell survival

- Improving the integrity of the gastrointestinal tract and reducing the risk of ulcer formation

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 1'-(4-cyanopyridin-2-yl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide in lab experiments is its stability. This compound is resistant to degradation by enzymes and has a long half-life, making it suitable for in vivo studies. Additionally, this compound has a low toxicity profile and has been shown to be well-tolerated in animal studies.

One limitation of using this compound in lab experiments is its cost. This compound is a synthetic peptide, and the cost of synthesis and purification can be high. Additionally, the effects of this compound can be dose-dependent, and determining the optimal dose for a particular application can be challenging.

Orientations Futures

There are several future directions for research on 1'-(4-cyanopyridin-2-yl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide, including:

- Further exploration of its potential therapeutic applications, including wound healing, tissue repair, and neuroprotection

- Investigation of its potential to treat gastrointestinal disorders, such as inflammatory bowel disease and peptic ulcer disease

- Studies to determine the optimal dose and route of administration for different applications

- Exploration of its mechanism of action and the pathways through which it promotes tissue repair and regeneration

- Development of more cost-effective synthesis methods for this compound

Conclusion:

This compound is a synthetic peptide that has shown promise in a variety of therapeutic applications, including wound healing, tissue repair, and neuroprotection. Its mechanism of action is not fully understood, but it is believed to work through several different pathways, including the promotion of tissue repair and regeneration, reduction of inflammation, and protection of cells. This compound has a low toxicity profile and is well-tolerated in animal studies, but its cost can be a limitation for lab experiments. Future research on this compound will likely focus on further exploring its therapeutic applications and mechanism of action, as well as developing more cost-effective synthesis methods.

Méthodes De Synthèse

1'-(4-cyanopyridin-2-yl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide is synthesized through solid-phase peptide synthesis, using standard Fmoc chemistry. The amino acid sequence is assembled on a solid support, and the peptide is cleaved from the resin using trifluoroacetic acid. The resulting crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC), and the final product is obtained as a white powder.

Applications De Recherche Scientifique

1'-(4-cyanopyridin-2-yl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide has been studied extensively for its potential therapeutic applications, including wound healing, tissue repair, and anti-inflammatory effects. It has been shown to accelerate the healing of various tissues, including muscle, tendon, ligament, bone, and skin. This compound has also been shown to have neuroprotective effects, promoting the regeneration of damaged nerve tissue and improving functional recovery after nerve injury. Additionally, this compound has been studied for its potential to treat gastrointestinal disorders, such as inflammatory bowel disease and peptic ulcer disease.

Propriétés

IUPAC Name |

1-[1-(4-cyanopyridin-2-yl)piperidin-4-yl]-N-(2-methoxyethyl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N5O2/c1-27-12-8-23-20(26)17-3-2-9-25(15-17)18-5-10-24(11-6-18)19-13-16(14-21)4-7-22-19/h4,7,13,17-18H,2-3,5-6,8-12,15H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLLQKWDDGPCCHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1CCCN(C1)C2CCN(CC2)C3=NC=CC(=C3)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-bromobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5435949.png)

![(3S*,4R*)-4-(hydroxymethyl)-1-[4-(1-phenyl-1H-imidazol-4-yl)benzoyl]-3-piperidinol](/img/structure/B5435950.png)

![2-({1-cyclohexyl-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B5435967.png)

![N-[1-(3-methoxyphenyl)ethyl]-3-methylbenzamide](/img/structure/B5435972.png)

![N~4~-(2-fluorobenzyl)-7-[(methylamino)acetyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine dihydrochloride](/img/structure/B5435974.png)

![4-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5435994.png)

![(3aR*,5S*,6S*,7aS*)-2-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5435999.png)